molecular formula C10H6F3NO B2812036 6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS No. 1100215-61-9

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Cat. No.: B2812036
CAS No.: 1100215-61-9
M. Wt: 213.159
InChI Key: JAIQXXZQYBEMNU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde (: 1100215-61-9) is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. With a molecular formula of C 10 H 6 F 3 NO and a molecular weight of 213.16 g/mol, this compound features a reactive aldehyde group at the 4-position and a metabolically stable trifluoromethyl (CF 3 ) group at the 6-position of the indole scaffold . The presence of the indole core, a "privileged structure" in medicinal chemistry, makes this compound a key precursor for the development of novel bioactive molecules . Research Applications and Value: This compound is primarily used as a versatile synthon in the synthesis of more complex heterocyclic systems and pharmaceutical candidates. The aldehyde functional group is a key reactive handle for further elaboration; it can undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol, and participates in condensations, such as the Henry reaction, to extend the molecular structure . The incorporation of the trifluoromethyl group is a common strategy in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Indole derivatives bearing a trifluoromethyl group are of significant interest in the search for new therapeutic agents with anticancer, antifungal, anti-inflammatory, and neuroprotective properties . Chemical Data: • CAS Number: 1100215-61-9 • Molecular Formula: C 10 H 6 F 3 NO • Molecular Weight: 213.16 g/mol • SMILES: O=CC1=CC(C(F)(F)F)=CC2=C1C=CN2 • InChI Key: JAIQXXZQYBEMNU-UHFFFAOYSA-N Disclaimer: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and is not intended as a recommendation for any specific application.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQXXZQYBEMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde exhibit promising anticancer properties. For instance, compounds synthesized from this indole derivative have demonstrated inhibitory effects on various cancer cell lines, including colorectal and lung cancer cells. A study indicated that certain derivatives could reactivate the p53 tumor suppressor protein, which is often inactivated in cancers, thereby inhibiting tumor growth effectively .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study found that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized products showed varying degrees of activity, with some compounds achieving high efficacy against specific bacterial strains .

Agrochemical Applications

Fungicidal Activity
In agrochemistry, this compound has been explored for its fungicidal properties. Novel derivatives were tested against several plant pathogens, showing effective inhibition rates comparable to established fungicides. For example, certain compounds demonstrated over 90% inhibition against Botrytis cinerea, a common plant pathogen .

Insecticidal Activity
Additionally, the compound has shown potential as an insecticide. Studies revealed that it could effectively control pest populations at specific concentrations, making it a candidate for developing new agrochemical products .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions where trifluoromethylation is a key step. The optimization of reaction conditions has been crucial in enhancing yield and purity .

Synthesis Method Yield (%) Key Reagents
Three-component reaction40%Indole derivatives, trifluoroacetic acid
Cyclocondensation60%Acetic acid, ammonium acetate

Case Study 1: Anticancer Evaluation

A recent study synthesized several indole derivatives from this compound and evaluated their anticancer activity against various cell lines. The most active compound showed selective toxicity towards p53-positive cells, indicating its potential as a targeted therapy .

Case Study 2: Agrochemical Testing

In another study focusing on agricultural applications, a series of derivatives were tested for their antifungal properties against multiple pathogens affecting crops. Results indicated that certain derivatives not only inhibited fungal growth but also exhibited lower toxicity to beneficial organisms compared to traditional fungicides .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues of Indole Carbaldehydes

The carbaldehyde functional group on indole derivatives is a versatile handle for synthesizing bioactive molecules. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-(Trifluoromethyl)-1H-indole-4-carbaldehyde -CF₃ (C6), -CHO (C4) C₁₀H₆F₃NO High metabolic stability; drug intermediate
6-Methyl-1H-indole-3-carbaldehyde -CH₃ (C6), -CHO (C3) C₁₀H₉NO Intermediate for heterocyclic synthesis
5-Fluoro-1H-indole-3-carbaldehyde -F (C5), -CHO (C3) C₉H₆FNO Fluorine enhances bioavailability
5-Phenyl-1H-indole-3-carbaldehyde -Ph (C5), -CHO (C3) C₁₅H₁₁NO Used in fluorescent probes

Key Differences :

  • Substituent Position : The 4-carbaldehyde in the target compound vs. 3-carbaldehyde in analogues alters electronic distribution and reactivity. For example, 3-carbaldehydes are more prone to nucleophilic attack at the indole C2 position due to conjugation with the indole nitrogen .
  • Fluorination Impact : The -CF₃ group at C6 provides stronger electron-withdrawing effects and lipophilicity compared to -CH₃ or -F, improving membrane permeability and resistance to oxidative metabolism .
Fluorinated Indole Derivatives in Drug Design

Fluorinated indoles are critical in optimizing drug candidates:

  • Example 1: In calcium channel blockers, a trifluoromethyl-substituted benzazepinone derivative exhibited 96% reaction yield and 99.8% enantiomeric excess (e.e.) during synthesis, with enhanced potency and duration compared to non-fluorinated analogues .
  • Example 2 : Difluoro-substituted indoles (e.g., 5,6-difluoro-1H-indole-7-carbaldehyde) are intermediates in synthesizing kinase inhibitors, but the bulkier -CF₃ group in the target compound may improve target selectivity due to steric effects .

Comparative Pharmacokinetics :

  • Metabolic Stability : The -CF₃ group reduces basicity of adjacent amines and blocks cytochrome P450-mediated oxidation, extending half-life .
  • Solubility : While -CF₃ increases lipophilicity, the carbaldehyde group introduces polarity, balancing solubility for drug delivery .

Yield Comparison :

  • Microbial reduction (e.g., using Nocardia salmonicolor) achieves high enantioselectivity (>99% e.e.) for trifluoromethylated intermediates, but similar methods for C4 carbaldehydes require optimization .

Biological Activity

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and indole structure. These features contribute to its biological activity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H7F3N
  • CAS Number : 530-22-3

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit anticancer activity. A study demonstrated that modifications at the indole ring significantly affect cytotoxicity against various cancer cell lines. The introduction of a trifluoromethyl group was found to enhance the potency of these compounds, leading to increased cell death in glioblastoma cells at low concentrations (as low as 0.6 μM) .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (μM)
This compoundGBM Cells0.6
2j (CF3 derivative)Various Cancer Cells<0.1
1a (Parent Compound)GBM Cells>2.5

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and eventual cell death.
  • Microtubule Disruption : Some studies suggest that this compound may disrupt microtubule polymerization, which is critical for cell division .
  • Inhibition of Specific Enzymes : The aldehyde functionality may interact with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cancer progression.

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

  • Antiviral Activity : Similar indole derivatives have been investigated for their antiviral properties, particularly against HIV and other viral infections .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in preclinical models:

  • Study on Glioblastoma : A series of experiments showed that compounds similar to this compound significantly reduced tumor growth in xenograft models of glioblastoma.
  • Tuberculosis Research : Indole derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis, demonstrating promising results in reducing bacterial load in infected mice .

Q & A

Q. What advanced analytical techniques are critical for characterizing reaction intermediates of this compound?

  • Methodology :
  • HRMS-ESI : Confirm molecular ions ([M+H]⁺ m/z = 214.05) with <5 ppm error.
  • In Situ IR : Track aldehyde formation during reactions using ATR-FTIR.
  • XPS : Analyze surface composition of solid-phase intermediates (e.g., F 1s binding energy ~688 eV) .

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